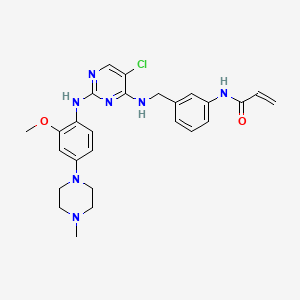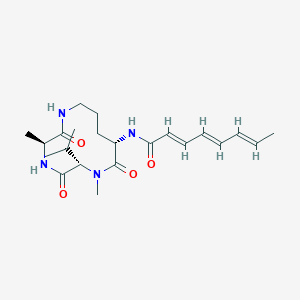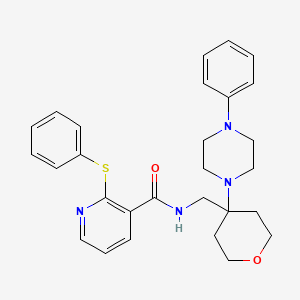
N-((4-(4-phenylpiperazin-1-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(phenylthio)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JNJ-47965567 is a potent and selective antagonist of the P2X7 receptor, which is a type of ATP-gated ion channel. This compound has shown high affinity for both human and rat P2X7 receptors and is known for its ability to penetrate the central nervous system. JNJ-47965567 has been studied for its potential therapeutic effects in various neurological and inflammatory conditions, including amyotrophic lateral sclerosis (ALS) and epilepsy .
Mechanism of Action
Target of Action
The primary target of N-((4-(4-phenylpiperazin-1-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(phenylthio)nicotinamide, also known as JNJ-47965567, is the P2X7 receptor . This receptor is an ionotropic receptor predominantly expressed on the surface of microglia, although neuronal expression has also been reported .
Mode of Action
JNJ-47965567 acts as a potent and selective antagonist of the P2X7 receptor . It inhibits the receptor in a concentration-dependent manner . Originally, it was considered to inhibit human and rat P2X7 in a competitive manner, but structural and activity studies of panda P2X7 revealed this compound to be a non-competitive antagonist of P2X7 .
Biochemical Pathways
The ATP-gated P2X7 ion channel has emerging roles in amyotrophic lateral sclerosis (ALS) progression . The activation of the P2X7 receptor leads to the formation of a non-selective cation channel, which has been associated with several cellular functions mediated by the PI3K/Akt pathway and protein kinases .
Pharmacokinetics
It exhibits high affinity for human and rat P2X7 in membrane preparations of 1321N1 cells . It was also found to be efficacious at a much lower dose at attenuating BzATP induced IL-1β release in vitro from human blood and monocytes .
Result of Action
JNJ-47965567 impairs ATP-induced cation dye uptake in a concentration-dependent manner in murine J774 macrophages .
Action Environment
The action of JNJ-47965567 can be influenced by environmental factors. The exact environmental factors that influence the action, efficacy, and stability of jnj-47965567 remain to be fully elucidated .
Biochemical Analysis
Biochemical Properties
JNJ-47965567 has a high affinity for the P2X7 receptor, with pKi values of 7.9 and 8.7 for human and rat P2X7, respectively . It has been shown to impair ATP-induced cation dye uptake in a concentration-dependent manner in murine J774 macrophages . This suggests that JNJ-47965567 interacts with the P2X7 receptor and inhibits its function.
Cellular Effects
In cellular models, JNJ-47965567 has been shown to not impact weight loss, clinical score, motor coordination, or survival compared to control mice . It has been observed to alter spinal cord gene expression . These findings suggest that JNJ-47965567 can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of JNJ-47965567 involves its binding to the P2X7 receptor, thereby inhibiting the receptor’s function . This inhibition can lead to changes in gene expression and potentially impact various cellular processes .
Temporal Effects in Laboratory Settings
Studies have shown that JNJ-47965567 administered thrice weekly from disease onset does not alter disease progression or molecular and cellular parameters in SOD1G93A mice . This suggests that the effects of JNJ-47965567 are stable over time.
Dosage Effects in Animal Models
In animal models, JNJ-47965567 has been administered at a dosage of 30 mg/kg . At this dosage, it has been shown to delay disease onset, reduce body weight loss, and improve motor coordination and phenotypic score in female SOD1G93A mice .
Transport and Distribution
It is known to be a CNS-penetrant compound , suggesting that it can cross the blood-brain barrier and distribute within the central nervous system.
Preparation Methods
The synthesis of JNJ-47965567 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial production methods for JNJ-47965567 would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities while maintaining high quality .
Chemical Reactions Analysis
JNJ-47965567 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can be used to replace certain functional groups with nucleophiles such as halides, amines, or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to achieve the desired transformations. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed .
Scientific Research Applications
Chemistry: JNJ-47965567 serves as a valuable tool for studying the P2X7 receptor and its role in various biochemical pathways.
Medicine: JNJ-47965567 has shown promise in preclinical studies for the treatment of neurological disorders such as ALS and epilepsy. .
Industry: In the pharmaceutical industry, JNJ-47965567 is used as a lead compound for the development of new therapeutic agents targeting the P2X7 receptor.
Comparison with Similar Compounds
JNJ-47965567 is unique among P2X7 receptor antagonists due to its high affinity, selectivity, and central nervous system penetration. Similar compounds include:
Brilliant Blue G: Another P2X7 receptor antagonist, but with poor central nervous system penetration compared to JNJ-47965567.
These comparisons highlight the uniqueness of JNJ-47965567 in terms of its pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
N-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]-2-phenylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O2S/c33-26(25-12-7-15-29-27(25)35-24-10-5-2-6-11-24)30-22-28(13-20-34-21-14-28)32-18-16-31(17-19-32)23-8-3-1-4-9-23/h1-12,15H,13-14,16-22H2,(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREFXUCWSYMIOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=C(N=CC=C2)SC3=CC=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl N-[(1S,4R,6S,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-18-hydroxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-14-yl]carbamate](/img/structure/B608148.png)
![N-Cyclopropyl-N-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B608153.png)
![N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B608154.png)

![5-fluoro-2-{1-[(2-fluorophenyl)methyl]-5-(1,2-oxazol-3-yl)-1H-pyrazol-3-yl}pyrimidin-4-ol](/img/structure/B608156.png)
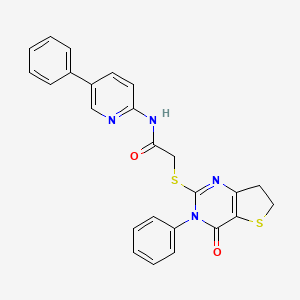
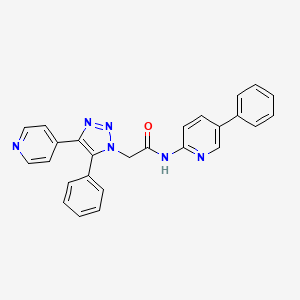
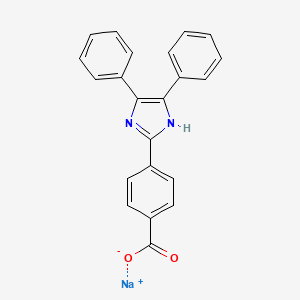
![Pyrazolo[1,5-a]pyrimidine-3-carboxamide, 5-amino-N-[3-(2,5-dichlorophenyl)-1-methyl-1H-pyrazol-4-yl]-](/img/structure/B608164.png)
